![molecular formula C27H34O5 B12317216 (4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)
(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovouacapenol C is a natural organic compound belonging to the cassane diterpenoids class. It is isolated from the roots of the plant Caesalpinia pulcherrima, which is known for its medicinal properties. The chemical formula of Isovouacapenol C is C27H34O5, and it has a molecular weight of 438.56 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isovouacapenol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The roots of Caesalpinia pulcherrima are extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the following steps:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using one of the mentioned solvents.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate Isovouacapenol C.
Industrial Production Methods
Industrial production of Isovouacapenol C is not well-documented, as it is primarily obtained from natural sources. large-scale extraction processes would likely involve similar steps to those used in laboratory extraction, with optimization for higher yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Isovouacapenol C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Isovouacapenol C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cassane diterpenoids.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of Isovouacapenol C involves its interaction with various molecular targets and pathways. It exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Isovouacapenol C is unique among cassane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Isovouacapenol A: Another cassane diterpenoid with similar structural features but different biological activities.
Pulcherrimin A: A related compound with distinct pharmacological properties.
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol: Another diterpenoid isolated from Caesalpinia pulcherrima with unique chemical and biological characteristics.
Isovouacapenol C stands out due to its specific interactions with molecular targets and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H34O5 |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate |
InChI |
InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3 |
Clave InChI |
YMUSGWGTHSRGHT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


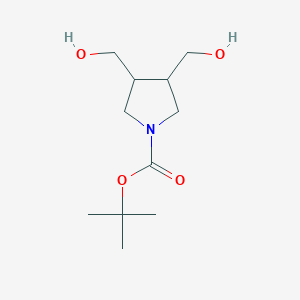
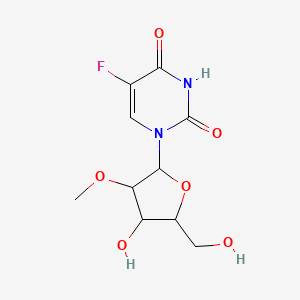
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B12317154.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)
![5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B12317170.png)
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)
![9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12317187.png)
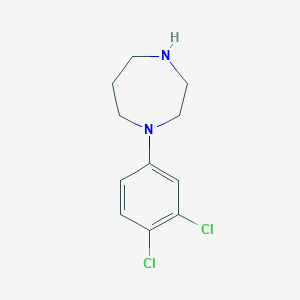
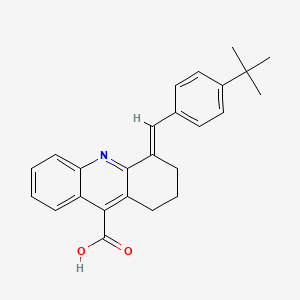
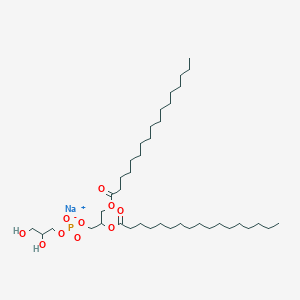

![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
